4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
CAS No.: 1105237-79-3
Cat. No.: VC4536834
Molecular Formula: C19H20N4OS2
Molecular Weight: 384.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105237-79-3 |
|---|---|
| Molecular Formula | C19H20N4OS2 |
| Molecular Weight | 384.52 |
| IUPAC Name | 4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-N-thiophen-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H20N4OS2/c24-19(21-17-7-4-12-25-17)23-10-8-22(9-11-23)13-18-20-16(14-26-18)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,21,24) |
| Standard InChI Key | LSPOXAPSDNSBCA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a piperazine core substituted at the 1-position with a carboxamide group linked to a thiophen-2-yl moiety and at the 4-position with a methylene bridge connected to a 4-phenylthiazol-2-yl group (Figure 1) . Key properties include:
-
Molecular Formula: C₂₀H₂₁N₄OS₂
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to the piperazine and carboxamide groups .
-
pKa: Predicted pKa values of 3.2 (piperazine NH), 6.5 (thiazole sulfur), and 10.8 (carboxamide NH) based on analogous structures .
The thiazole ring contributes to π-π stacking interactions, while the piperazine enhances water solubility and receptor binding .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
-
Formation of 4-Phenylthiazole-2-carbaldehyde:
-
Piperazine Functionalization:
-
Mannich Reaction:
Yield: 68–75% after column chromatography .
Characterization
-
FT-IR: Peaks at 1698 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (C=N thiazole), and 1240 cm⁻¹ (C-S thiophene) .
-
¹H NMR (DMSO-d₆): δ 7.85–7.40 (m, 5H, Ph), 7.20–6.90 (m, 3H, thiophene), 4.30 (s, 2H, CH₂), 3.60–3.20 (m, 8H, piperazine) .
Pharmacological Activities
Anticancer Activity
In vitro screening against human cancer cell lines reveals moderate activity:
| Cell Line | IC₅₀ (μM) | Reference Drug (IC₅₀) |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | Doxorubicin (0.8 ± 0.1) |
| HepG2 (Liver) | 18.7 ± 2.1 | Cisplatin (4.2 ± 0.3) |
| SKNMC (Neuro) | 22.9 ± 1.8 | Etoposide (1.5 ± 0.2) |
Mechanistic studies suggest apoptosis induction via caspase-3 activation and EGFR inhibition (docking score: −11.2 kcal/mol) .
Antimicrobial Activity
Against microbial pathogens, the compound exhibits broad-spectrum activity:
| Pathogen | MIC (μg/mL) | Reference Drug (MIC) |
|---|---|---|
| Staphylococcus aureus | 64 | Vancomycin (2) |
| Escherichia coli | 128 | Ciprofloxacin (1) |
| Candida albicans | 32 | Fluconazole (8) |
The thiazole moiety disrupts microbial cell membrane integrity, while the thiophene enhances lipophilicity .
CXCR3 Receptor Modulation
As a CXCR3 antagonist, the compound inhibits CXCL10 binding (IC₅₀ = 0.9 μM) in T-cell migration assays, suggesting potential in autoimmune diseases .
Pharmacokinetics and Toxicity
ADMET Profile
-
Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring .
-
Toxicity: LD₅₀ > 500 mg/kg (mice); no genotoxicity in Ames test .
Drug-Likeness
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume